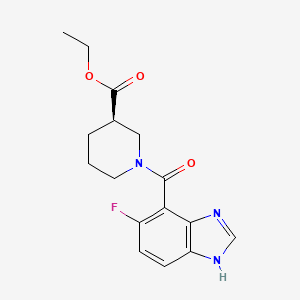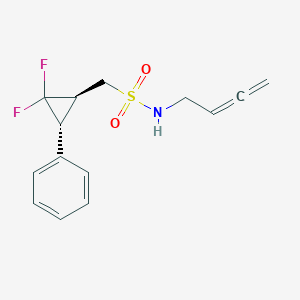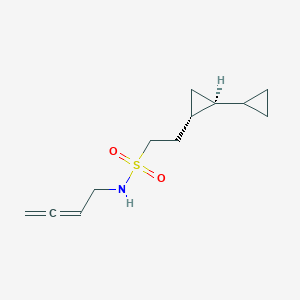![molecular formula C13H22N2O5S B7345389 Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate, also known as MOC-31, is a monoclonal antibody that is used as a diagnostic tool for the detection of epithelial cells in cancer patients. It is a highly specific antibody that binds to a cell surface antigen called Ep-CAM, which is overexpressed in many types of cancer cells.
作用机制
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate binds to the Ep-CAM antigen on the surface of cancer cells, which triggers an immune response that leads to the destruction of the cancer cells. The binding of this compound to Ep-CAM also interferes with the signaling pathways that promote cancer cell growth and survival, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity for Ep-CAM, which means that it does not bind to other cell surface antigens, reducing the risk of off-target effects. This compound has also been shown to have a low immunogenicity, which means that it does not elicit a significant immune response in patients, reducing the risk of adverse reactions.
实验室实验的优点和局限性
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate has several advantages for use in lab experiments. It is highly specific, which means that it can be used to detect and target cancer cells with a high degree of accuracy. It is also relatively easy to produce in large quantities using hybridoma technology. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
未来方向
There are several future directions for the use of Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate in cancer research and therapy. One potential application is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another potential application is the development of new this compound-based immunotherapies that can target a wider range of cancer types or that can be used in combination with other cancer immunotherapies. Additionally, there is ongoing research into the development of new antibodies that can target other cell surface antigens that are overexpressed in cancer cells.
合成方法
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is synthesized using hybridoma technology, which involves the fusion of antibody-producing B cells with myeloma cells to create immortalized hybrid cells that can produce large quantities of the desired antibody. The hybridoma cells are then cultured in vitro to produce the this compound antibody, which is purified using various chromatography techniques.
科学研究应用
Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate is primarily used in cancer research and diagnosis. It is used to detect the presence of Ep-CAM in cancer cells, which can help in the diagnosis and staging of various types of cancer, including breast, colon, lung, and ovarian cancer. This compound is also used in cancer immunotherapy, where it is used to target and kill cancer cells that express Ep-CAM.
属性
IUPAC Name |
methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-20-13(17)10-7-11(8-10)21(18,19)15-4-2-9(3-5-15)6-12(14)16/h9-11H,2-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKUCVNAGKTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)N2CCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide](/img/structure/B7345335.png)
![[(5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(2-ethyl-3-methylpyrrolidin-1-yl)methanone](/img/structure/B7345336.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![5-(piperidin-1-ylmethyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B7345354.png)
![3-fluoropropyl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345356.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)

![1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345379.png)

![1-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345392.png)
![1-(2,1,3-benzothiadiazol-4-yl)-N-[(3R)-oxan-3-yl]methanesulfonamide](/img/structure/B7345398.png)
![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)